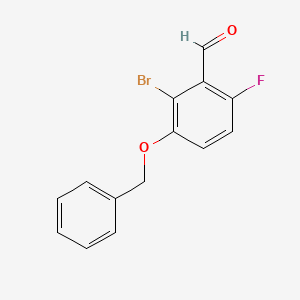

2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-3-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAVRWXHWWXERP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Fluoro 3 Phenylmethoxybenzaldehyde

Retrosynthetic Analysis and Key Synthetic Transformations

A retrosynthetic analysis of 2-bromo-6-fluoro-3-phenylmethoxybenzaldehyde reveals several potential disconnection points, guiding the design of a logical synthetic route. The primary bond cleavages to consider are the carbon-carbon bond of the aldehyde group, the carbon-oxygen bond of the phenylmethoxy ether, and the carbon-halogen bonds.

A plausible retrosynthetic pathway commences with the disconnection of the phenylmethoxy ether linkage, leading to the precursor 2-bromo-6-fluoro-3-hydroxybenzaldehyde. This transformation is typically achieved via a Williamson ether synthesis. Subsequently, the aldehyde functional group can be disconnected to reveal 2-bromo-6-fluorophenol (B1273061) as a key intermediate. The introduction of the aldehyde is often accomplished through an ortho-selective formylation reaction. Finally, the bromo and fluoro substituents on the phenol (B47542) ring can be traced back to simpler starting materials, such as a fluorophenol or a bromophenol, which can be halogenated regioselectively.

The key synthetic transformations pivotal to this synthesis are:

Regioselective Halogenation: The precise introduction of bromine and fluorine atoms onto the aromatic ring is critical. This often involves electrophilic aromatic substitution, where the directing effects of existing substituents are harnessed to achieve the desired regiochemistry.

Etherification: The formation of the phenylmethoxy (benzyloxy) ether from a hydroxyl group is a standard transformation, commonly achieved through nucleophilic substitution reactions like the Williamson ether synthesis.

Formylation: The introduction of the aldehyde group onto the aromatic ring can be accomplished through various methods, with regioselectivity being a primary consideration.

Convergent and Linear Synthetic Approaches

Introduction of Halogen Substituents: Regioselective Bromination and Fluorination Strategies

The strategic placement of the bromo and fluoro substituents is paramount. A common starting material for this type of substituted benzene (B151609) is o-fluoroaniline. Through a series of reactions including diazotization and subsequent Sandmeyer-type reactions, the amino group can be replaced with either a bromo or a hydroxyl group. Alternatively, direct halogenation of a substituted phenol can be employed. The directing effects of the hydroxyl and existing halogen groups will dictate the position of the incoming electrophile. For example, bromination of a fluorophenol would need to be carefully controlled to achieve the desired 2-bromo-6-fluoro substitution pattern.

| Starting Material | Reagents and Conditions | Product | Key Feature |

| o-Fluoroaniline | 1. Acetanilide protection 2. Sulfonylation 3. Bromination 4. Deprotection | 2-Bromo-6-fluoroaniline | Protection-deprotection strategy to control regioselectivity. |

| 2-Fluorophenol | Bromine, suitable solvent | 2-Bromo-6-fluorophenol | Direct electrophilic bromination, regioselectivity is crucial. |

Formation of the Phenylmethoxy Ether Linkage: Benzylation and Etherification Reactions

The formation of the phenylmethoxy ether is typically achieved through the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl (B1604629) halide, such as benzyl bromide. The presence of ortho substituents (bromo and fluoro) to the hydroxyl group in the precursor, 2-bromo-6-fluoro-3-hydroxybenzaldehyde, may introduce steric hindrance, potentially affecting the reaction rate. The choice of base and reaction conditions is therefore critical to ensure efficient etherification.

| Reactants | Base | Solvent | Conditions | Product |

| 2-Bromo-6-fluoro-3-hydroxybenzaldehyde, Benzyl bromide | K₂CO₃, NaH, or other suitable base | DMF, Acetone, or other polar aprotic solvent | Room temperature to moderate heating | This compound |

Installation of the Aldehyde Functional Group: Formylation Protocols

The introduction of the aldehyde group at the position ortho to the hydroxyl group (or the position that will become the hydroxyl group's location) is a key step. Several formylation methods can be considered.

While transition metal-catalyzed formylation reactions are known, they are less commonly employed for this specific transformation compared to other methods. These reactions often involve the use of carbon monoxide as the formyl source and a palladium or other transition metal catalyst.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings. It employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). The reaction proceeds via an electrophilic aromatic substitution. The regioselectivity is governed by the electronic and steric effects of the substituents on the aromatic ring. For a 2-bromo-6-fluorophenol, the hydroxyl group is a strong activating group and will direct the formylation to the ortho and para positions. The position ortho to the hydroxyl and meta to the halogens would be the target.

Another effective method for ortho-formylation of phenols is the use of paraformaldehyde with a Lewis acid and a base , such as magnesium chloride and triethylamine. researchgate.net This method has been shown to be highly selective for the ortho position and proceeds under relatively mild conditions. researchgate.netorgsyn.orgorgsyn.org This high regioselectivity is attributed to the formation of a magnesium phenoxide intermediate that directs the electrophilic attack of formaldehyde (B43269) to the ortho position. researchgate.net

| Substrate | Formylation Reagent | Conditions | Product | Selectivity |

| 2-Bromo-6-fluorophenol | POCl₃, DMF | Typically 0°C to room temperature | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde | ortho- and para- isomers possible |

| 2-Bromo-6-fluorophenol | Paraformaldehyde, MgCl₂, Triethylamine | Reflux in a suitable solvent (e.g., THF, acetonitrile) | 2-Bromo-6-fluoro-3-hydroxybenzaldehyde | High ortho-selectivity |

Oxidation of Benzylic Precursors

A primary and effective method for the synthesis of this compound involves the oxidation of its corresponding benzylic alcohol, (2-bromo-6-fluoro-3-(phenylmethoxy)phenyl)methanol. The existence of this precursor is confirmed in chemical literature, providing a direct pathway to the desired aldehyde. This transformation is a cornerstone of organic synthesis, with a variety of reagents available to effect the conversion of a primary alcohol to an aldehyde.

The selection of the oxidizing agent is critical to ensure high yield and prevent over-oxidation to the corresponding carboxylic acid. Common and effective reagents for this type of transformation include:

Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent for benzylic and allylic alcohols. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (B109758) or chloroform (B151607) at room temperature.

Pyridinium Chlorochromate (PCC): PCC is a widely used reagent for the oxidation of primary alcohols to aldehydes. It is typically used in dichloromethane.

Dess-Martin Periodinane (DMP): DMP is another mild and highly selective reagent for the oxidation of alcohols to aldehydes. It offers the advantage of neutral reaction conditions and short reaction times.

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine. Swern oxidation is known for its high yields and compatibility with a wide range of functional groups.

A plausible synthetic scheme for the oxidation of the benzylic precursor is presented below:

Scheme 1: Proposed Oxidation of (2-bromo-6-fluoro-3-(phenylmethoxy)phenyl)methanol

| Oxidizing Agent | Typical Solvent | Reaction Conditions |

| Manganese Dioxide (MnO₂) | Dichloromethane | Room Temperature |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature |

| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature |

| Swern Oxidation (DMSO, Oxalyl Chloride, Triethylamine) | Dichloromethane | -78 °C to Room Temperature |

The choice of a specific method would depend on factors such as the scale of the reaction, the availability and cost of the reagents, and the desired purity of the final product. For laboratory-scale synthesis, DMP and Swern oxidation are often preferred due to their high selectivity and yields.

Stereochemical Control and Diastereoselective Synthesis

The topic of stereochemical control and diastereoselective synthesis is not applicable to the synthesis of this compound itself, as the molecule does not possess any chiral centers. However, if this compound were to be used as an intermediate in the synthesis of a more complex, chiral molecule, the stereochemical outcome of subsequent reactions would be of paramount importance. In such cases, the introduction of chirality would be achieved through the use of chiral reagents, catalysts, or auxiliaries in the steps following the formation of the aldehyde.

Development of Robust and Scalable Synthesis Protocols

The development of a robust and scalable synthesis protocol for this compound is essential for its potential application in areas such as pharmaceutical and materials science research. A scalable synthesis aims to provide a safe, efficient, and cost-effective method for producing large quantities of the target compound with consistent quality.

Key considerations for developing a scalable protocol include:

Starting Material Availability and Cost: A scalable synthesis should ideally start from readily available and inexpensive raw materials. The synthesis of the benzylic precursor, (2-bromo-6-fluoro-3-(phenylmethoxy)phenyl)methanol, would need to be optimized for cost-effectiveness.

Reagent Selection: The choice of reagents for each step should favor those that are safe to handle in large quantities, are not prohibitively expensive, and minimize the formation of hazardous waste. For the oxidation step, for example, while reagents like DMP are highly effective, their cost and the generation of periodinane byproducts might be a concern on a large scale. Alternative, more atom-economical oxidation methods, such as catalytic aerobic oxidation, might be explored for a truly scalable process.

Process Safety: A thorough hazard evaluation of each step is necessary to identify and mitigate any potential safety risks, such as exothermic reactions, the use of flammable or toxic reagents, and the formation of unstable intermediates.

Work-up and Purification: The purification methods should be amenable to large-scale production. Crystallization is often preferred over chromatography for large-scale purification due to its lower cost and higher throughput.

Process Optimization: Each reaction step would need to be optimized for parameters such as reaction time, temperature, concentration, and catalyst loading to maximize yield and purity while minimizing costs and environmental impact.

While a specific scalable protocol for this compound has not been detailed in the public domain, the principles of process chemistry would guide its development, focusing on efficiency, safety, and economic viability.

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 6 Fluoro 3 Phenylmethoxybenzaldehyde

Reactivity Profiles of the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. The reactivity of this group in 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde is amplified by the electron-withdrawing nature of the ortho-bromo and ortho-fluoro substituents, which further polarize the carbon-oxygen double bond.

The electron-deficient carbonyl carbon of this compound readily reacts with a variety of nucleophiles. These reactions typically involve the initial formation of a tetrahedral intermediate, which can then be protonated to yield an addition product or eliminate a small molecule (like water) in condensation reactions.

Common nucleophilic addition and condensation reactions include:

Grignard and Organolithium Reagents: Addition of organometallic reagents leads to the formation of secondary alcohols.

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

Condensation with Active Methylene Compounds: Reactions like the Knoevenagel condensation with compounds containing an acidic methylene group (e.g., malonic esters) yield substituted alkenes.

| Reaction Type | Nucleophile Example | General Product |

|---|---|---|

| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 1-(2-Bromo-6-fluoro-3-(phenylmethoxy)phenyl)ethanol |

| Wittig Reaction | Methyltriphenylphosphonium bromide ((C₆H₅)₃PCH₂) | 1-Bromo-3-fluoro-2-(phenylmethoxy)-6-vinylbenzene |

| Knoevenagel Condensation | Diethyl malonate | Diethyl 2-((2-bromo-6-fluoro-3-(phenylmethoxy)phenyl)methylene)malonate |

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagent dictates the outcome of the transformation.

Oxidation: Strong oxidizing agents are used to convert the aldehyde into the corresponding benzoic acid derivative. This transformation is a common step in the synthesis of more complex molecules. smolecule.com

Reduction: Mild reducing agents are typically sufficient to reduce the aldehyde to a benzyl (B1604629) alcohol derivative without affecting the other functional groups on the aromatic ring. smolecule.com

| Transformation | Typical Reagent(s) | Product |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-Bromo-6-fluoro-3-(phenylmethoxy)benzoic acid |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | (2-Bromo-6-fluoro-3-(phenylmethoxy)phenyl)methanol |

Condensation of the aldehyde with primary amines or hydroxylamine provides imines (Schiff bases) and oximes, respectively. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition-elimination mechanism.

Imine Formation: Reaction with a primary amine (R-NH₂) results in the formation of a C=N double bond.

Oxime Formation: Reaction with hydroxylamine (NH₂OH) yields an oxime, which is a key intermediate in the Beckmann rearrangement and can serve as a protecting group. The synthesis of amidoximes from related cyanopyridine precursors has been demonstrated to be an efficient process. soton.ac.uk

Reactivity of the Aromatic Halogen Substituents

The carbon-halogen bonds on the aromatic ring are key sites for synthetic modification, particularly through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in standard palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the C-2 position. These reactions are fundamental in C-C bond formation. researchgate.net The general catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl compound. It is a widely used method for constructing C-C bonds. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper salts, to produce an aryl alkyne. soton.ac.ukresearchgate.net

Heck Reaction: This reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a base.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl-Aryl |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, base (e.g., Et₃N) | Aryl-Alkyne |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | Aryl-Alkene |

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the substitution of the fluorine atom. For SNAr to occur, the aromatic ring must be "activated" by electron-withdrawing groups positioned ortho and/or para to the leaving group. In this compound, the aldehyde and bromo groups are ortho and para to the fluorine, respectively, providing the necessary activation.

The mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex.

Leaving Group Departure: The fluoride ion is expelled, and the aromaticity of the ring is restored.

Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which stabilizes the intermediate complex. However, the reactivity can be influenced by steric hindrance from the adjacent bulky phenylmethoxy group.

Directed Ortho-Metalation and Lithium-Halogen Exchange

The substitution pattern of this compound presents interesting possibilities for directed ortho-metalation (DoM) and lithium-halogen exchange reactions. In DoM, a directing group guides the deprotonation of an adjacent aromatic proton by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles.

In this molecule, the phenylmethoxy group could potentially act as a directing group. However, the presence of both ortho-bromo and ortho-fluoro substituents significantly influences the regioselectivity of such reactions. The fluorine atom, being highly electronegative, increases the acidity of the adjacent aromatic proton, potentially favoring metalation at the C4 position. Conversely, the bulky phenylmethoxy group might sterically hinder this position.

Alternatively, lithium-halogen exchange is a common and often rapid reaction where an organolithium reagent exchanges its lithium atom for a halogen on an aromatic ring. wikipedia.org In the case of this compound, the bromine atom is susceptible to exchange with organolithium reagents like n-butyllithium or tert-butyllithium. This reaction would lead to the formation of a lithiated species at the C2 position, which can then be trapped by an electrophile. The relative rates of DoM and lithium-halogen exchange would depend on the specific reaction conditions, including the choice of organolithium reagent, solvent, and temperature.

Halogen-lithium interconversion reactions between unsymmetrically substituted dihalobenzenes and butyllithium have been investigated, with the resulting organolithium intermediates being converted into the corresponding benzaldehydes. researchgate.net As a general rule, bromine atoms in the position ortho to a functional group are preferentially replaced with lithium. researchgate.net

Table 1: Potential Regiochemical Outcomes of Metalation

| Reaction Type | Reagent | Potential Site of Lithiation | Subsequent Product with Electrophile (E+) |

|---|---|---|---|

| Directed Ortho-Metalation | R-Li | C4 | 4-E-2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde |

Transformations Involving the Phenylmethoxy Ether

Selective Cleavage of the Benzyl Ether

The phenylmethoxy group, a benzyl ether, is a common protecting group for hydroxyl functionalities in organic synthesis. Its cleavage to reveal the corresponding phenol (B47542) is a crucial transformation. Various methods are available for the debenzylation of aryl benzyl ethers. A combination of BCl₃ and pentamethylbenzene as a cation scavenger allows for chemoselective debenzylation at low temperatures in the presence of various functional groups. organic-chemistry.org

For aromatic aldehydes, the position of the benzyloxy group relative to the carbonyl group can influence the choice of deprotection strategy. For instance, magnesium bromide has been used for the selective cleavage of aromatic benzyl ethers located ortho to a carbonyl group, proceeding through a proposed six-membered chelation ring intermediate. landsbokasafn.is While the phenylmethoxy group in the target molecule is not directly ortho to the aldehyde, the electronic and steric environment of the polysubstituted ring would still play a role in the feasibility and selectivity of different cleavage methods. An efficient selective debenzylation method for aryl benzyl ethers using magnesium iodide under solvent-free conditions has also been developed. rsc.org

Stability and Compatibility with Diverse Reaction Conditions

The stability of the phenylmethoxy ether linkage is a critical consideration in planning multi-step syntheses. Benzyl ethers are generally stable to a wide range of reaction conditions, including many acidic and basic environments, as well as various oxidizing and reducing agents. However, they are susceptible to cleavage under conditions that favor carbocation formation or hydrogenolysis.

Mechanistic Investigations of Novel Chemical Transformations

Elucidation of Reaction Mechanisms and Intermediates

Detailed mechanistic studies on novel transformations of this compound are not available. However, the elucidation of reaction mechanisms for analogous systems often involves a combination of experimental and computational approaches. For instance, in studying directed ortho-metalation, intermediates can sometimes be trapped or observed spectroscopically at low temperatures. In lithium-halogen exchange reactions, the formation of "ate complexes" as intermediates has been proposed and, in some cases, supported by crystallographic evidence. harvard.edu

Kinetic studies on the reactions of substituted benzaldehydes have provided insights into the electronic effects of substituents on reaction rates. rsc.orgsphinxsai.comarkat-usa.orgacs.org Such studies on this compound could help to quantify the influence of the bromo, fluoro, and phenylmethoxy groups on the reactivity of the aldehyde and the aromatic ring.

Kinetic Studies and Reaction Rate Determinations

While no specific kinetic data for this compound has been found, kinetic studies on related substituted benzaldehydes can offer valuable insights. For example, studies on the oxidation of substituted benzaldehydes have shown that the reaction rates are influenced by the electronic nature of the substituents on the aromatic ring. sphinxsai.comacs.org Electron-withdrawing groups generally increase the rate of nucleophilic attack on the aldehyde carbonyl group but can decrease the rate of electrophilic aromatic substitution.

The rates of addition of hydroxide ions to various substituted benzaldehydes have been investigated, showing a correlation with the corresponding equilibrium constants. rsc.org Such studies on the subject compound would allow for a quantitative assessment of the combined steric and electronic effects of the 2-bromo, 6-fluoro, and 3-phenylmethoxy substituents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| n-butyllithium |

| tert-butyllithium |

| 4-E-2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde |

| 2-E-6-fluoro-3-phenylmethoxybenzaldehyde |

| BCl₃ |

| pentamethylbenzene |

| Magnesium bromide |

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Versatile Synthon for Complex Organic Molecules

Detailed and specific research on the application of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde as a versatile synthon for the synthesis of complex organic molecules is not extensively documented in the reviewed scientific literature. While its structural features suggest potential, specific examples and research findings are not available.

Precursor to Polycyclic Heterocyclic Compounds

No specific studies demonstrating the use of this compound as a direct precursor to polycyclic heterocyclic compounds were identified.

Building Block for Extended Aromatic Systems

Information regarding the application of this compound as a building block for creating extended aromatic systems is not present in the available research.

Intermediate in the Synthesis of Ligands for Catalysis

There are no specific reports on the use of this compound as an intermediate in the synthesis of ligands for catalytic applications.

Contribution to the Development of Functional Organic Materials

Specific research detailing the contribution of this compound to the development of functional organic materials is not available in the public domain.

Design and Synthesis of Self-Assembled Structures

No published research was found that describes the use of this compound in the design and synthesis of self-assembled structures.

Precursor to Semiconducting Materials and Optoelectronic Components

There is no available data or research indicating the use of this compound as a precursor to semiconducting materials or optoelectronic components.

Strategic Intermediate in the Assembly of Complex Molecular Scaffolds

The strategic importance of "this compound" in advanced organic synthesis lies in its unique combination of functional groups, which serve as versatile handles for the construction of intricate molecular architectures. This substituted benzaldehyde (B42025) is a valuable building block for creating complex scaffolds, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its aldehyde, bromo, and fluoro moieties, allowing for a stepwise and controlled elaboration of the molecular structure.

The presence of the aldehyde group provides a reactive site for a wide range of chemical transformations. It can readily undergo nucleophilic addition, condensation reactions, and serve as a precursor for the formation of various heterocyclic systems. The bromo and fluoro substituents on the aromatic ring play a crucial role in directing further functionalization. The bromine atom is particularly well-suited for participation in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the connection of the benzaldehyde core to other molecular fragments.

The fluorine atom, with its high electronegativity, influences the electronic properties of the aromatic ring, affecting its reactivity and the properties of the final molecule. The phenylmethoxy (benzyloxy) group not only acts as a protecting group for the hydroxyl functionality but can also be deprotected at a later synthetic stage to introduce a new reactive site or a key pharmacophoric feature.

The strategic application of "this compound" is evident in the synthesis of complex heterocyclic compounds and other poly-substituted aromatic systems. For instance, it can be envisioned as a key starting material for the synthesis of substituted quinolines, isoquinolines, and other fused ring systems that are prevalent in biologically active molecules. The aldehyde can be transformed into an alkyne or an alkene, which can then undergo intramolecular cyclization with a suitably positioned functional group introduced via a cross-coupling reaction at the bromo-substituted position.

The following table outlines the potential synthetic transformations that can be carried out on "this compound" to generate complex molecular scaffolds.

| Functional Group | Reaction Type | Reagents and Conditions | Resulting Structure | Application in Scaffold Assembly |

| Aldehyde | Wittig Reaction | Phosphonium ylide | Alkene | Introduction of a double bond for further functionalization or cyclization. |

| Aldehyde | Grignard Reaction | Organomagnesium halide | Secondary alcohol | Creation of a new stereocenter and a handle for further reactions. |

| Aldehyde | Reductive Amination | Amine, reducing agent (e.g., NaBH(OAc)₃) | Amine | Formation of a carbon-nitrogen bond, a key linkage in many bioactive molecules. |

| Bromo | Suzuki Coupling | Boronic acid, Pd catalyst, base | Biaryl | Construction of complex biaryl scaffolds found in many pharmaceuticals. |

| Bromo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Arylalkyne | Introduction of a rigid alkynyl linker for building extended molecular architectures. |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Arylamine | Formation of arylamine moieties, a common feature in medicinal chemistry. |

| Phenylmethoxy | Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Phenol (B47542) | Unmasking a hydroxyl group for further functionalization or as a key interaction point with biological targets. |

While specific, detailed research findings on the extensive use of "this compound" in the total synthesis of complex natural products or marketed drugs are not widely available in the public domain, its structural features and the reactivity of its analogs strongly support its potential as a highly valuable and strategic intermediate in the design and synthesis of novel and complex molecular entities.

Advanced Characterization and Computational Studies of 2 Bromo 6 Fluoro 3 Phenylmethoxybenzaldehyde

Spectroscopic Techniques for Structural Elucidation

Beyond routine identification, a suite of advanced spectroscopic techniques is employed to provide a comprehensive understanding of the molecular structure, connectivity, and conformation of 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places). This accuracy allows for the determination of the exact molecular formula from a list of possibilities.

For this compound (C₁₄H₁₀BrFO₂), HRMS would be used to distinguish its exact mass from other potential compounds with the same nominal mass. The technique provides experimental validation of the elemental formula by comparing the measured mass to the theoretically calculated mass.

Table 1: Illustrative High-Resolution Mass Spectrometry Data for C₁₄H₁₀BrFO₂

| Parameter | Description | Illustrative Value |

|---|---|---|

| Molecular Formula | The elemental composition of the molecule. | C₁₄H₁₀BrFO₂ |

| Calculated Exact Mass | The theoretical monoisotopic mass based on the most abundant isotopes. | 307.9899 u |

| Ionization Mode | The method used to generate ions (e.g., Electrospray Ionization - ESI). | ESI+ |

| Adduct | The ion detected (e.g., protonated molecule). | [M+H]⁺ |

| Measured m/z | The experimentally determined mass-to-charge ratio. | 308.9978 |

Note: The data in this table is illustrative and represents typical results expected from an HRMS analysis.

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environment of the nuclei, multi-dimensional NMR experiments are indispensable for elucidating the complex bonding framework and spatial relationships within this compound.

Correlation Spectroscopy (COSY): This homonuclear experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the aromatic rings. For instance, correlations between the protons on the phenylmethoxy group and the protons on the benzaldehyde (B42025) ring would be clearly established.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals, such as linking the aldehydic proton to the carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's preferred conformation and the relative orientation of the phenylmethoxy group with respect to the benzaldehyde ring.

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | Atom Type | Illustrative ¹³C Shift (ppm) | Illustrative ¹H Shift (ppm) | Key HMBC Correlations (from H at position to C at position) |

|---|---|---|---|---|

| Aldehyde | C=O | 188.5 | - | - |

| Aldehyde | C-H | - | 10.2 | C-1, C-2, C-6 |

| 1 | C-CHO | 135.0 | - | - |

| 2 | C-Br | 120.0 | - | - |

| 3 | C-O | 155.0 | - | - |

| 4 | C-H | 115.0 | 7.2 | C-2, C-6, C-5 |

| 5 | C-H | 125.0 | 7.5 | C-1, C-3, C-4 |

| 6 | C-F | 160.0 (d, ¹JCF ≈ 250 Hz) | - | - |

| Methylene | -CH₂- | 70.0 | 5.1 | C-3, Phenyl ipso-C |

| Phenyl ipso | C | 136.0 | - | - |

Note: The chemical shifts and correlations are illustrative and represent expected values for this structure. Actual values would be determined experimentally.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Together, they provide a unique "vibrational fingerprint" that is highly specific to the compound's structure and functional groups.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. For this compound, strong absorptions would be expected for the C=O stretch of the aldehyde, the C-O-C stretches of the ether linkage, and the C-F stretch.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. It would provide valuable information on the C-Br stretch and the vibrations of the aromatic rings.

Table 3: Illustrative Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2850 and ~2750 | IR |

| Aldehyde C=O | Stretch | ~1700 | IR (strong) |

| Aromatic C=C | Stretch | 1600-1450 | IR, Raman |

| C-O-C (ether) | Asymmetric Stretch | ~1250 | IR |

| C-F | Stretch | ~1200 | IR |

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful complement to experimental data, offering insights into the electronic structure, stability, and spectroscopic properties of this compound at the atomic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By solving approximations of the Schrödinger equation, DFT can be used to calculate the molecule's geometry, electron density distribution, and molecular orbital energies.

Molecular Geometry Optimization: DFT would be used to find the lowest energy conformation of the molecule, predicting bond lengths, bond angles, and dihedral angles. This is particularly useful for understanding the orientation of the phenylmethoxy substituent.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This would likely show a negative potential around the carbonyl oxygen and a positive potential on the aldehydic proton, consistent with the expected reactivity of an aldehyde.

A significant application of computational chemistry is the prediction of spectroscopic data. These theoretical predictions can be compared with experimental results to confirm structural assignments and to understand the origins of the observed spectral features.

NMR Chemical Shift Prediction: Using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated and experimental shifts provides high confidence in the structural assignment.

Vibrational Frequency Prediction: DFT calculations can also predict the vibrational frequencies and intensities of IR and Raman bands. While there is often a systematic deviation between calculated and experimental frequencies, a scaling factor can be applied to achieve good agreement. This allows for the confident assignment of all observed bands in the experimental spectra.

Conformational Analysis: By calculating the relative energies of different rotational isomers (conformers), computational methods can predict the most stable conformation of the molecule in the gas phase. This information is valuable for interpreting NOESY data and understanding the molecule's three-dimensional structure.

Table 4: Illustrative Comparison of Experimental and DFT-Predicted Spectroscopic Data

| Parameter | Method | Illustrative Experimental Value | Illustrative Predicted Value |

|---|---|---|---|

| ¹³C Shift (C=O) | NMR / GIAO-DFT | 188.5 ppm | 190.2 ppm |

| ¹H Shift (CHO) | NMR / GIAO-DFT | 10.2 ppm | 10.1 ppm |

| C=O Stretch | IR / DFT | 1700 cm⁻¹ | 1725 cm⁻¹ (unscaled) |

Note: Predicted values are hypothetical and serve to illustrate the typical agreement between experimental and computational results.

Modeling of Reaction Pathways and Transition States

The elucidation of reaction mechanisms at a molecular level is crucial for optimizing synthetic routes, predicting product formation, and designing novel chemical entities. For a complex substituted aromatic aldehyde like this compound, computational modeling provides indispensable insights into its reactivity. This involves mapping the potential energy surface of a reaction to identify the most favorable pathway from reactants to products, proceeding through high-energy transition states.

Theoretical Framework for Pathway Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), serves as the primary tool for modeling reaction pathways. nih.gov Methods like the B3LYP functional combined with a suitable basis set (e.g., 6-31+G(d)) are commonly employed to balance computational cost and accuracy in calculating the electronic structure and energies of molecules involved in a reaction. nih.govresearchgate.net

A typical computational investigation of a reaction involving this compound, such as a nucleophilic addition to its carbonyl group or a cross-coupling reaction at the C-Br bond, would proceed by:

Geometry Optimization: Calculating the lowest-energy structure for all reactants, intermediates, and products.

Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects two energy minima (e.g., reactant and intermediate). This structure represents the highest energy barrier for a specific reaction step.

Frequency Analysis: Confirming the nature of the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, whereas a true transition state is characterized by exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Mapping the path from the transition state down to the connected reactant and product to ensure the correct pathway has been identified.

Analysis of Reaction Mechanisms

By calculating the energies of all species along a proposed reaction pathway, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, highlighting the activation energy (the difference in energy between the reactants and the transition state), which is the primary determinant of the reaction rate.

Hypothetical Data on Transition State Analysis

The data generated from such computational studies are typically presented in tables to compare different pathways or substituent effects. The following tables are illustrative examples of the type of data that would be generated from a DFT study on a reaction of this compound, such as a Suzuki cross-coupling reaction.

Table 1: Hypothetical Calculated Energies for Suzuki Reaction Pathway Calculations performed at the B3LYP/6-31+G(d) level of theory.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants + Pd(0) | 0.00 | Initial state |

| TSOA | +15.2 | Transition state for Pd insertion into C-Br bond | |

| Transmetalation | Intermediate 1 | -5.6 | Ar-Pd(II)-Br complex |

| TSTM | +12.8 | Transition state for boronate complexation | |

| Reductive Elimination | Intermediate 2 | -10.1 | Ar-Pd(II)-Ar' complex |

| TSRE | +9.5 | Transition state for C-C bond formation | |

| - | Products + Pd(0) | -25.7 | Final biaryl product |

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TSOA) Bond lengths in angstroms (Å), angles in degrees (°).

| Parameter | Calculated Value | Description |

|---|---|---|

| C-Br Bond Length | 2.35 | Elongated bond being broken |

| C-Pd Bond Length | 2.18 | Nascent bond being formed |

| Br-Pd Bond Length | 2.45 | Nascent bond being formed |

| ∠ C-Pd-Br | 48.5 | Angle of the three-membered ring in the TS |

These theoretical models and the data they produce are invaluable for understanding complex reaction mechanisms. While specific studies on this compound are yet to be published, the application of these computational methodologies would provide a profound understanding of its chemical behavior and reactivity.

Future Research Directions and Emerging Opportunities

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of complex molecules like 2-bromo-6-fluoro-3-phenylmethoxybenzaldehyde provides a fertile ground for the application of green chemistry principles, which aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. pfizer.comnih.gov Future research will likely focus on developing more sustainable synthetic routes that improve upon traditional methods.

Key areas of exploration include the use of eco-friendly solvents, such as water or bio-derived solvents like glycerol and ethyl lactate, to replace conventional volatile organic compounds. mdpi.com Furthermore, the development of catalytic reactions can minimize the need for stoichiometric reagents, thereby reducing waste and improving atom economy. pfizer.com Biocatalysis, which employs enzymes to perform chemical transformations, offers a particularly promising avenue due to its high selectivity and operation under mild conditions, potentially reducing the need for protecting groups and harsh reaction environments. mdpi.com

| Principle | Potential Traditional Method | Potential Green/Sustainable Alternative | Anticipated Benefit |

|---|---|---|---|

| Solvent Choice | Use of chlorinated solvents (e.g., dichloromethane) | Use of water, supercritical CO2, or bio-derived solvents | Reduced toxicity and environmental impact |

| Reagent Stoichiometry | Stoichiometric brominating agents (e.g., N-Bromosuccinimide) | Catalytic bromination using HBr with an oxidant like H2O2 | Higher atom economy, less hazardous waste |

| Energy Consumption | High-temperature reflux conditions | Microwave-assisted or biocatalytic synthesis at ambient temperatures | Reduced energy usage and faster reaction times |

| Waste Prevention | Multi-step synthesis with isolation of intermediates | One-pot or telescoped reaction sequences | Minimized waste from purification and handling steps rug.nl |

Development of Enantioselective Transformations Using Chiral Catalysts

The aldehyde functional group is a cornerstone of organic synthesis, readily participating in carbon-carbon bond-forming reactions. A significant future opportunity for this compound lies in its use as a substrate for enantioselective transformations. The development of chiral secondary alcohols from aldehydes is a critical step in the synthesis of many active pharmaceutical ingredients (APIs). benthamdirect.commdpi.com

Future research could focus on the asymmetric addition of nucleophiles to the aldehyde's carbonyl group, guided by chiral catalysts. This includes reactions such as:

Asymmetric Alkylation: The addition of organometallic reagents (e.g., dialkylzinc) in the presence of chiral ligands to produce enantioenriched secondary alcohols. benthamdirect.comnih.gov

Asymmetric Aldol Reactions: Using chiral catalysts or enzymes (aldolases) to control the stereoselective formation of β-hydroxy carbonyl compounds. acs.orgnih.gov

Asymmetric Allylation: The addition of allylic organometallics to create chiral homoallylic alcohols, which are versatile synthetic intermediates. acs.org

The development of bespoke chiral catalysts, including small organic molecules (organocatalysts), transition-metal complexes, and engineered enzymes, will be crucial to achieving high yields and excellent enantioselectivity for these transformations.

| Reaction Type | Potential Nucleophile | Class of Chiral Catalyst | Potential Chiral Product |

|---|---|---|---|

| Asymmetric Alkylation | Diethylzinc | Titanium complexes with chiral diols or amino alcohols | Chiral secondary ethyl carbinol |

| Asymmetric Arylation | Arylboronic acid | Chiral rhodium or palladium complexes | Chiral diarylmethanol |

| Asymmetric Aldol Addition | Acetaldehyde or Acetone | Proline-based organocatalysts or engineered aldolases | Chiral β-hydroxy aldehyde or ketone |

| Asymmetric Cyanosilylation | Trimethylsilyl cyanide | Chiral titanium or aluminum complexes | Chiral cyanohydrin |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern chemical manufacturing and drug discovery are increasingly benefiting from the adoption of continuous flow chemistry and automated synthesis platforms. seqens.comacs.org These technologies offer significant advantages in terms of safety, reproducibility, and scalability over traditional batch processing. drugdeliveryleader.com

Integrating the synthesis of this compound into a continuous flow system could allow for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. seqens.com Flow chemistry is particularly well-suited for handling hazardous reagents or highly exothermic reactions safely. acs.org

| Technology | Key Advantages | Application to this compound |

|---|---|---|

| Flow Chemistry | Enhanced Safety | Safe handling of potentially hazardous reagents and control of exothermic reactions. |

| Precise Process Control | Improved yield, purity, and consistency through tight control of temperature, pressure, and stoichiometry. seqens.com | |

| Scalability | Seamless scaling from laboratory discovery to industrial production without re-optimization. seqens.com | |

| Automated Synthesis | High-Throughput Experimentation | Rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. cognit.ca |

| Accelerated Optimization | Efficient screening of reaction conditions to quickly identify optimal synthetic pathways. geneonline.com |

Expansion of the Compound's Utility in Diverse Interdisciplinary Research Fields

The true potential of this compound lies in its application as a versatile building block in various scientific fields. Its distinct functional groups each offer strategic advantages for creating novel, high-value molecules.

Medicinal Chemistry: Halogenated compounds are prevalent in pharmaceuticals, as halogen atoms can enhance metabolic stability, binding affinity, and membrane permeability. wisdomlib.orgnih.gov The bromine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity, while the fluorine atom can modulate the electronic properties and conformation of the molecule. The phenylmethoxy group, a bulkier analogue of the common methoxy group found in many drugs, could be explored for its unique steric and electronic influence on ligand-target interactions. researchgate.netnih.gov

Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides often relies on halogenated aromatic scaffolds to enhance biological activity and environmental persistence.

Materials Science: Fluorinated compounds are indispensable in creating advanced materials such as high-performance polymers, liquid crystals, and specialized coatings. nbinno.comnbinno.comman.ac.uk The presence of fluorine can impart desirable properties like thermal stability, chemical resistance, and low surface energy. nih.gov This compound could serve as a monomer or precursor for novel fluorinated materials with tailored electronic or physical properties.

| Research Field | Role of the Compound | Key Structural Features | Potential Final Product |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for API Synthesis | Halogens for binding and metabolic stability; Aldehyde for derivatization. wisdomlib.org | Enzyme inhibitors, receptor antagonists. |

| Agrochemicals | Intermediate for Active Ingredients | Halogenated aromatic core for enhanced bioactivity. | Novel fungicides or herbicides. |

| Materials Science | Monomer or Precursor | Fluorine for thermal/chemical resistance; Phenylmethoxy for steric bulk. nbinno.comnih.gov | Specialty polymers, organic electronics, functional coatings. |

| Organic Synthesis | Versatile Building Block | Multiple reactive sites (aldehyde, C-Br bond) for complex molecule synthesis. | Novel heterocyclic systems, natural product analogues. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-6-fluoro-3-phenylmethoxybenzaldehyde, and what key reagents are involved?

- Methodological Answer : Synthesis typically involves functionalization of benzaldehyde derivatives. For example, bromination and fluorination of a methoxy-substituted benzaldehyde precursor using electrophilic aromatic substitution (EAS). Key reagents include brominating agents (e.g., Br₂/FeBr₃) and fluorinating agents (e.g., Selectfluor®). Post-synthetic modifications, such as protecting the aldehyde group with a diol (e.g., ethylene glycol) during halogenation, are critical to avoid undesired oxidation .

- Characterization : Post-synthesis, confirm purity via NMR (¹H/¹³C) to verify substituent positions, IR spectroscopy for aldehyde C=O stretching (~1700 cm⁻¹), and mass spectrometry for molecular ion validation .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Identify aldehyde proton (~9.8–10.2 ppm), aromatic protons (split patterns indicating substituent positions), and methoxy protons (~3.8–4.0 ppm).

- ¹³C NMR : Confirm aldehyde carbon (~190–200 ppm), aromatic carbons, and methoxy carbon (~55–60 ppm) .

- IR Spectroscopy : Detect aldehyde (C=O stretch) and methoxy (C-O stretch) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ ions) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for regioselective substitution reactions involving bromine and fluorine atoms?

- Reagent Selection : Use Lewis acids (e.g., AlCl₃) to direct bromination/fluorination to specific positions. For example, bulky bases may shield certain sites, enhancing regioselectivity .

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions (e.g., over-halogenation).

- Protection Strategies : Protect the aldehyde group as an acetal during halogenation to prevent oxidation. Deprotection with aqueous HCl regenerates the aldehyde .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dihalogenated impurities) that may arise from incomplete reactions.

- Variable Temperature NMR : Resolve overlapping signals by analyzing spectra at elevated temperatures (e.g., 60°C) to reduce rotational barriers .

- X-ray Crystallography : Definitive structural confirmation if ambiguities persist .

Q. What strategies are effective for synthesizing derivatives while preserving the aldehyde group?

- Selective Protection : Use dimethylacetal protection during nucleophilic substitutions (e.g., Suzuki couplings) to shield the aldehyde. Deprotect with acidic workup .

- Mild Oxidizing Agents : Avoid harsh oxidants (e.g., KMnO₄) that may degrade the aldehyde. Prefer TEMPO/NaOCl for controlled oxidations .

Q. How can computational modeling aid in predicting reactivity or optimizing synthetic routes?

- DFT Calculations : Predict regioselectivity in EAS reactions by analyzing electron density maps (e.g., Fukui indices) .

- Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® suggest viable pathways based on known reactions of analogous compounds .

Data Contradiction and Experimental Design

Q. How to address discrepancies in biological assay results when testing derivatives of this compound?

- Control Experiments : Verify assay reproducibility using standardized protocols (e.g., IC₅₀ measurements in triplicate).

- Metabolite Profiling : Use LC-MS/MS to check for in situ degradation of the aldehyde group, which may alter bioactivity .

Q. What experimental designs are recommended to study the compound’s stability under varying conditions?

- Accelerated Stability Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) over 4–12 weeks. Monitor degradation via HPLC and TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.